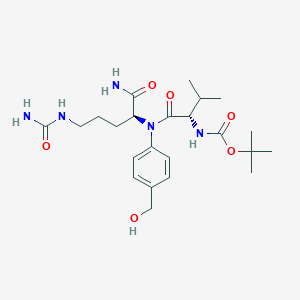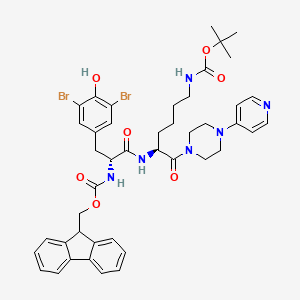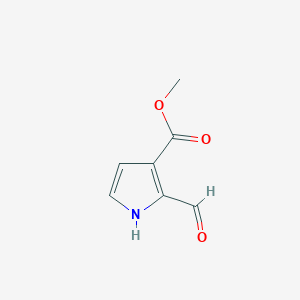
Methyl 2-formyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that contains a pyrrole ring with a formyl group at the 2-position and a carboxylate ester at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene, yielding the desired product in good yield . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Methyl 2-formyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the formyl and carboxylate ester groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Oxidation of the formyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the formyl group to an alcohol can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions at the pyrrole ring can be facilitated by electrophilic or nucleophilic reagents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products can be further utilized in various synthetic applications.
科学研究应用
Methyl 2-formyl-1H-pyrrole-3-carboxylate has several scientific research applications:
作用机制
The mechanism of action of methyl 2-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Methyl 2-formyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl pyrrole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate:
Pyrrole-2-carboxaldehyde: Similar structure but without the ester group, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its dual functional groups that provide versatility in chemical reactions and applications.
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
methyl 2-formyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(5)4-9/h2-4,8H,1H3 |
InChI 键 |
HRJUAHQLFJOEMB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(NC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


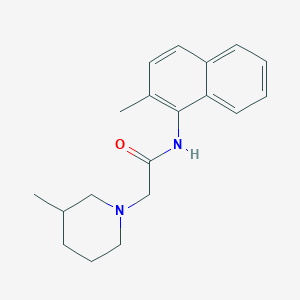
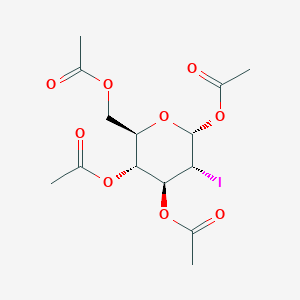
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)


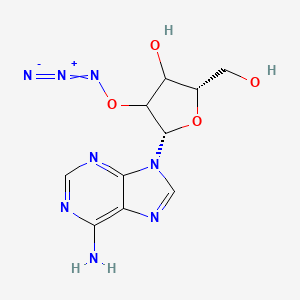
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
![2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)

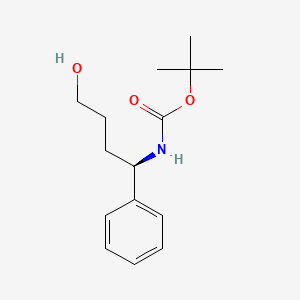
![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
